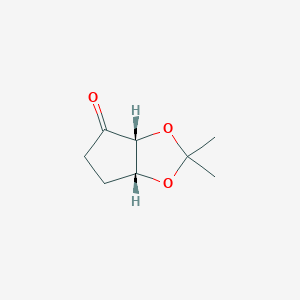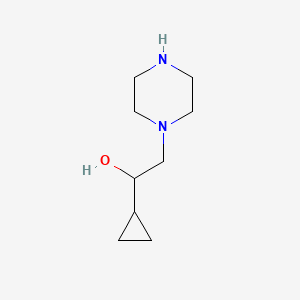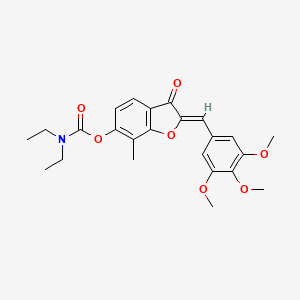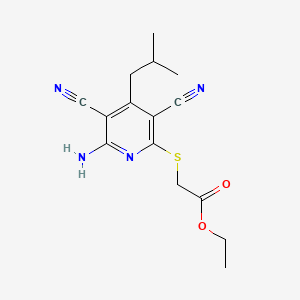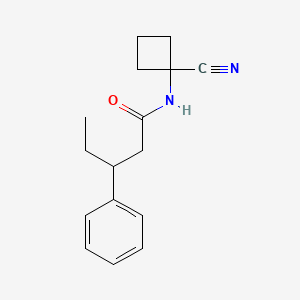
N-(1-cyanocyclobutyl)-3-phenylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-3-phenylpentanamide, also known as CPP-115, is a novel compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in regulating the levels of GABA in the brain. In
科学的研究の応用
N-(1-cyanocyclobutyl)-3-phenylpentanamide has been extensively studied for its potential therapeutic applications. It has been shown to increase the levels of GABA in the brain, which can have a calming effect and may be useful in the treatment of anxiety, epilepsy, and other neurological disorders. N-(1-cyanocyclobutyl)-3-phenylpentanamide has also been investigated for its potential as a treatment for cocaine addiction, as it has been shown to reduce the rewarding effects of cocaine in animal models.
作用機序
N-(1-cyanocyclobutyl)-3-phenylpentanamide inhibits the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclobutyl)-3-phenylpentanamide increases the levels of GABA, which can have a calming effect on the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity, and its dysregulation has been implicated in a variety of neurological disorders.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-3-phenylpentanamide has been shown to increase the levels of GABA in the brain, leading to a calming effect. It has also been shown to reduce the rewarding effects of cocaine in animal models, suggesting that it may be useful in the treatment of cocaine addiction. N-(1-cyanocyclobutyl)-3-phenylpentanamide has been well-tolerated in animal studies, with no significant adverse effects reported.
実験室実験の利点と制限
N-(1-cyanocyclobutyl)-3-phenylpentanamide is a potent and specific inhibitor of GABA transaminase, making it a valuable tool for studying the role of GABA in the brain. Its relatively straightforward synthesis and good tolerability in animal studies make it an attractive compound for scientific research. However, its potency may also make it difficult to use in certain experiments, as it may lead to non-specific effects on other enzymes or pathways.
将来の方向性
There are several potential future directions for research on N-(1-cyanocyclobutyl)-3-phenylpentanamide. One area of interest is its potential as a treatment for neurological disorders such as anxiety and epilepsy. Another area of interest is its potential as a treatment for cocaine addiction, which remains a significant public health problem. Further research is also needed to better understand the biochemical and physiological effects of N-(1-cyanocyclobutyl)-3-phenylpentanamide and to identify any potential limitations or adverse effects. Overall, N-(1-cyanocyclobutyl)-3-phenylpentanamide is a promising compound with significant potential for scientific research and therapeutic applications.
合成法
N-(1-cyanocyclobutyl)-3-phenylpentanamide is synthesized by reacting 1-cyanocyclobutane carboxylic acid with 3-phenylpentanoyl chloride in the presence of triethylamine. The resulting compound is then purified using column chromatography. The synthesis of N-(1-cyanocyclobutyl)-3-phenylpentanamide is relatively straightforward and can be performed on a large scale, making it an attractive compound for scientific research.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-3-phenylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-2-13(14-7-4-3-5-8-14)11-15(19)18-16(12-17)9-6-10-16/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMVMZPJXDHTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)NC1(CCC1)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435313.png)

![N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2435315.png)
![N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B2435316.png)
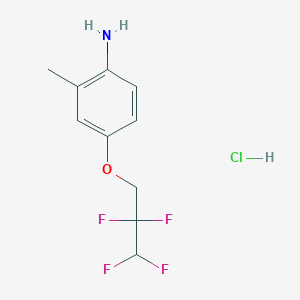
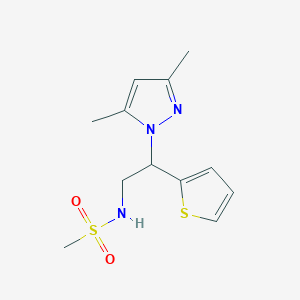
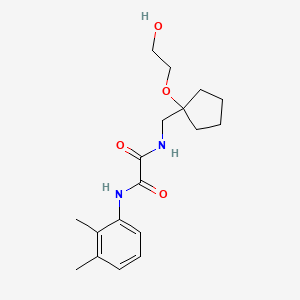
![Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2435322.png)
